tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1639216-79-7
VCID: VC8080108
InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC1CO
Molecular Formula: C10H19NO3
Molecular Weight: 201.26

tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

CAS No.: 1639216-79-7

Cat. No.: VC8080108

Molecular Formula: C10H19NO3

Molecular Weight: 201.26

* For research use only. Not for human or veterinary use.

tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate - 1639216-79-7

Specification

CAS No. 1639216-79-7
Molecular Formula C10H19NO3
Molecular Weight 201.26
IUPAC Name tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]carbamate
Standard InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Standard InChI Key SOIWSLKMPXBQFY-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1CCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1CO

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s structure combines a tert-butyl carbamate group with a cis-2-(hydroxymethyl)cyclobutyl moiety. Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm the cis configuration, where the hydroxymethyl and carbamate groups occupy adjacent positions on the cyclobutane ring . This arrangement introduces steric strain, influencing its reactivity in subsequent synthetic transformations.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
Purity≥97%
Boiling Point307.4°C (predicted)
Density1.04 g/cm³ (predicted)
Storage ConditionsRoom temperature

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves coupling tert-butyl carbamate with cis-2-(hydroxymethyl)cyclobutylamine under controlled conditions. VulcanChem outlines a two-step protocol:

  • Amine Protection: Reacting cis-2-(hydroxymethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C yields the Boc-protected intermediate.

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product with >95% purity.

Table 2: Optimal Reaction Conditions

ParameterConditionOutcome
Temperature0–5°CMinimizes racemization
SolventDichloromethaneHigh coupling efficiency
Stoichiometry1:1.2 (amine:Boc₂O)85% yield

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance scalability. For example, a 10 L reactor achieves 92% yield by maintaining precise pH (7.5–8.0) and temperature (20–25°C) controls . Automated systems ensure consistent quality, critical for GMP-compliant manufacturing.

Pharmaceutical and Synthetic Applications

Medicinal Chemistry

The compound’s carbamate group acts as a hydrolytically stable surrogate for amines, enabling prolonged in vivo activity. Recent studies demonstrate its utility in:

  • Enzyme Inhibition: As a transition-state mimic in serine protease inhibitors .

  • Receptor Targeting: Modulating GABAₐ receptors for anxiolytic drug candidates .

Organic Synthesis

The hydroxymethyl group participates in diverse transformations:

  • Oxidation: Catalyzed by TEMPO/NaClO₂ to yield carboxylic acids for peptide coupling.

  • Esterification: Reacting with acyl chlorides forms prodrug candidates with enhanced solubility .

Comparative Analysis with Analogous Compounds

Steric and Electronic Effects

Compared to tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 142733-64-0), the 2-substituted isomer exhibits:

  • Reduced Steric Bulk: Facilitates binding to narrow enzyme active sites.

  • Enhanced Hydrogen Bonding: The proximal hydroxymethyl group improves aqueous solubility (LogP: 1.2 vs. 1.8) .

Table 3: Structural Comparison of Cyclobutane Carbamates

CompoundSubstitution PositionLogPMetabolic Stability (t₁/₂, h)
cis-2-(Hydroxymethyl)21.24.7
cis-3-(Hydroxymethyl)31.83.2
cis-2-(Aminomethyl)20.92.1

Future Directions and Challenges

Emerging Applications

  • PROTACs Development: As a linker in proteolysis-targeting chimeras (e.g., Aladdin’s Protein Degrader Building Blocks) .

  • Bioconjugation: Site-specific modification of antibodies via hydroxymethyl-cyclobutane click chemistry .

Synthetic Challenges

  • Stereocontrol: Achieving >99% cis selectivity remains costly, necessitating chiral catalysts or enzymatic resolutions .

  • Scale-Up: Milligram-to-kilogram transitions require optimizing exothermic reactions to prevent ring-opening side products.

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